molecular formula C10H10F4OS B14765776 (3-Ethoxy-2-fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane

(3-Ethoxy-2-fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane

Cat. No.: B14765776
M. Wt: 254.25 g/mol
InChI Key: WDBOHJILGPZHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethoxy-2-fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane is a chemical compound characterized by the presence of ethoxy, fluoro, and trifluoromethyl groups attached to a phenyl ring, along with a methylsulfane group

Properties

Molecular Formula

C10H10F4OS

Molecular Weight

254.25 g/mol

IUPAC Name

1-ethoxy-2-fluoro-3-methylsulfanyl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C10H10F4OS/c1-3-15-7-4-6(10(12,13)14)5-8(16-2)9(7)11/h4-5H,3H2,1-2H3

InChI Key

WDBOHJILGPZHCW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(F)(F)F)SC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-2-fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like (3-Ethoxy-2-fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-2-fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions can vary widely, but they often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.

Scientific Research Applications

(3-Ethoxy-2-fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Ethoxy-2-fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethoxy-2-fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to the presence of both ethoxy and fluoro groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific applications where these functional groups play a critical role.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.